molecular formula C9H9FO3 B1584155 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid CAS No. 53786-98-4

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1584155
CAS No.: 53786-98-4
M. Wt: 184.16 g/mol
InChI Key: SNAMKQOUUOAKFM-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of propanoic acid, where a fluorine atom is substituted at the second carbon and a hydroxyphenyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-hydroxybenzaldehyde with a fluorinated propanoic acid derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to ensure efficient production .

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-Fluoro-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and reactivity by altering electronic properties. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 3-(4-Hydroxyphenyl)propanoic acid
  • 3-(4-Fluorophenyl)propanoic acid
  • 2-Fluoro-3-(4-methoxyphenyl)propanoic acid

Comparison: 2-Fluoro-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both a fluorine atom and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack either the fluorine or hydroxy group .

Properties

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAMKQOUUOAKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332243
Record name 2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53786-98-4
Record name 2-fluoro-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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